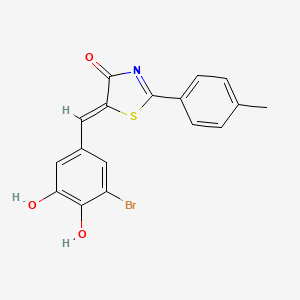![molecular formula C12H17NO2 B5351582 N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B5351582.png)
N-[1-(2-methoxyphenyl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-methoxyphenyl)ethyl]propanamide, also known as methoxyflurane, is a halogenated ether that has been used as an anesthetic since the 1960s. Recently, it has gained attention as a potential therapeutic agent due to its analgesic and anti-inflammatory properties.
科学研究应用
N-[1-(2-methoxyphenyl)ethyl]propanamide has been studied for its analgesic and anti-inflammatory properties. It has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation and inflammation. This activation leads to the release of endogenous opioids, such as enkephalins and dynorphins, which provide pain relief. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
作用机制
The mechanism of action of N-[1-(2-methoxyphenyl)ethyl]propanamide involves the activation of the TRPV1 receptor. This receptor is a non-selective cation channel that is expressed in sensory neurons and is involved in pain sensation and inflammation. Activation of the TRPV1 receptor leads to the influx of calcium ions into the cell, which triggers the release of endogenous opioids, such as enkephalins and dynorphins. These opioids bind to opioid receptors in the brain and spinal cord, providing pain relief. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its activation of the TRPV1 receptor and subsequent release of endogenous opioids. This leads to pain relief and a reduction in inflammation. In addition, this compound has been shown to have a low potential for toxicity and does not cause respiratory depression, making it a potentially safer alternative to traditional opioid analgesics.
实验室实验的优点和局限性
One advantage of N-[1-(2-methoxyphenyl)ethyl]propanamide is its ability to provide pain relief without causing respiratory depression, which is a common side effect of traditional opioid analgesics. In addition, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis. However, one limitation of this compound is its potential to cause liver toxicity at high doses. This should be taken into consideration when conducting lab experiments.
未来方向
There are several future directions for the study of N-[1-(2-methoxyphenyl)ethyl]propanamide. One area of research could be the development of new analogs with improved potency and selectivity for the TRPV1 receptor. Another area of research could be the investigation of the potential use of this compound as a treatment for chronic pain conditions, such as neuropathic pain. Additionally, more research could be done to investigate the potential anti-inflammatory effects of this compound and its use in the treatment of inflammatory conditions, such as arthritis.
合成方法
The synthesis of N-[1-(2-methoxyphenyl)ethyl]propanamide involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(2-aminophenyl)ethanol to form the desired amide product. The reaction scheme is shown below:
属性
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-12(14)13-9(2)10-7-5-6-8-11(10)15-3/h5-9H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGIFPOGMAENKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5351504.png)

![N-cyclopropyl-1'-[4-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351528.png)
![{2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride](/img/structure/B5351536.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5351543.png)
![1-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5351556.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B5351559.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide](/img/structure/B5351566.png)
![1-(4-chloro-3-methylphenoxy)-3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-propanol](/img/structure/B5351570.png)
![methyl [5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5351575.png)
![4-methoxy-2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5351581.png)
![5-{3-oxo-3-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]propyl}isoxazol-3-ol](/img/structure/B5351604.png)
![methyl 2-{5-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5351607.png)